molecular formula C19H26N2O B5330035 N-1-adamantyl-N'-(2-ethylphenyl)urea

N-1-adamantyl-N'-(2-ethylphenyl)urea

Cat. No. B5330035
M. Wt: 298.4 g/mol
InChI Key: FJMVZIFNYOGSNN-UHFFFAOYSA-N
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Description

N-1-adamantyl-N'-(2-ethylphenyl)urea, also known as AUDA-1, is a synthetic compound that has been widely studied for its potential applications in medical research. AUDA-1 is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acid epoxides. By inhibiting sEH, AUDA-1 can increase the levels of these epoxides, which have been shown to have a variety of beneficial effects on the cardiovascular, renal, and nervous systems.

Mechanism of Action

N-1-adamantyl-N'-(2-ethylphenyl)urea works by inhibiting the enzyme sEH, which is involved in the metabolism of fatty acid epoxides. These epoxides have been shown to have a variety of beneficial effects on the cardiovascular, renal, and nervous systems. By inhibiting sEH, N-1-adamantyl-N'-(2-ethylphenyl)urea can increase the levels of these epoxides, which can lead to improved cardiovascular function, reduced inflammation, and other beneficial effects.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to have a variety of biochemical and physiological effects in animal models. These include reductions in blood pressure, improvements in vascular function, reductions in inflammation, and improvements in neurological function. N-1-adamantyl-N'-(2-ethylphenyl)urea has also been shown to have protective effects on the kidneys and liver.

Advantages and Limitations for Lab Experiments

One major advantage of N-1-adamantyl-N'-(2-ethylphenyl)urea is its potency as an sEH inhibitor. N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to be more potent than other sEH inhibitors, which makes it a valuable tool for studying the effects of sEH inhibition in animal models. However, one limitation of N-1-adamantyl-N'-(2-ethylphenyl)urea is its relatively short half-life, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on N-1-adamantyl-N'-(2-ethylphenyl)urea. One area of interest is in the development of more stable and bioavailable analogs of N-1-adamantyl-N'-(2-ethylphenyl)urea, which could improve its effectiveness as a therapeutic agent. Other potential directions include the study of N-1-adamantyl-N'-(2-ethylphenyl)urea in combination with other drugs or therapies, and the investigation of its effects on other systems and organs in the body. Overall, N-1-adamantyl-N'-(2-ethylphenyl)urea is a promising compound with many potential applications in medical research.

Synthesis Methods

N-1-adamantyl-N'-(2-ethylphenyl)urea can be synthesized using a variety of methods, but one common approach involves the reaction of 1-adamantylamine with 2-ethylphenyl isocyanate in the presence of a base catalyst. The resulting urea compound can be purified using chromatography techniques to obtain a high-purity product.

Scientific Research Applications

N-1-adamantyl-N'-(2-ethylphenyl)urea has been extensively studied for its potential applications in medical research. One major area of interest is in the treatment of hypertension, as N-1-adamantyl-N'-(2-ethylphenyl)urea has been shown to reduce blood pressure in animal models. Other potential applications include the treatment of inflammation, pain, and neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(1-adamantyl)-3-(2-ethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-2-16-5-3-4-6-17(16)20-18(22)21-19-10-13-7-14(11-19)9-15(8-13)12-19/h3-6,13-15H,2,7-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMVZIFNYOGSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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